2-(3-Chloro-2-isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Chloro-2-isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable phenylboronic acid derivative with a chlorinated phenyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenylboronates.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Chloro-2-isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in the synthesis of more complex molecules. Its boron-containing structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medical research, organoboron compounds are explored for their potential as enzyme inhibitors and therapeutic agents. The unique properties of boron atoms, such as their ability to form stable covalent bonds with biomolecules, make these compounds promising candidates for drug development.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various applications, including the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or the modulation of biological pathways. The specific pathways involved depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A related compound with a phenyl group instead of the chlorinated isopropyl phenyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another dioxaborolane derivative with different substituents.
Uniqueness
The uniqueness of 2-(3-Chloro-2-isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific substituents, which can influence its reactivity and applications. The presence of the chloro and methoxymethoxy groups may enhance its utility in certain chemical reactions and its potential as a building block for more complex molecules.
Properties
Molecular Formula |
C17H26BClO4 |
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Molecular Weight |
340.7 g/mol |
IUPAC Name |
2-[3-chloro-5-(methoxymethoxy)-2-propan-2-ylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BClO4/c1-11(2)15-13(8-12(9-14(15)19)21-10-20-7)18-22-16(3,4)17(5,6)23-18/h8-9,11H,10H2,1-7H3 |
InChI Key |
WMAFJYPHHRHWPQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(C)C)Cl)OCOC |
Origin of Product |
United States |
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